molecular formula C7H9ClN2 B1294302 2-Chloro-5-methyl-1,4-phenylenediamine CAS No. 5307-03-9

2-Chloro-5-methyl-1,4-phenylenediamine

Cat. No. B1294302
CAS RN: 5307-03-9
M. Wt: 156.61 g/mol
InChI Key: CPCPKQUNFFHAIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05041672

Procedure details

A reaction vessel was charged with 60 g of toluene, 50 g of water, 37.3 g of 5-chloro-2-methyl-p-nitroaniline, 6 g of sodium hydroxide and 0.3 g of 1,4-naphthalenediol, and then the same procedure as in Example 1 was followed, to obtain 29.4 g of 2-chloro-5-methyl-p-phenylenediamine.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
37.3 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Name
Quantity
50 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.[Cl:8][C:9]1[C:10]([N+:17]([O-])=O)=[CH:11][C:12]([CH3:16])=[C:13]([CH:15]=1)[NH2:14].[OH-].[Na+]>C1(O)C2C(=CC=CC=2)C(O)=CC=1.O>[Cl:8][C:9]1[CH:15]=[C:13]([NH2:14])[C:12]([CH3:16])=[CH:11][C:10]=1[NH2:17] |f:2.3|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
37.3 g
Type
reactant
Smiles
ClC=1C(=CC(=C(N)C1)C)[N+](=O)[O-]
Name
Quantity
6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.3 g
Type
catalyst
Smiles
C1(=CC=C(C2=CC=CC=C12)O)O
Name
Quantity
50 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)N)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 29.4 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.